6-Bromo-2-naphthyl acetate

Catalog No.
S1929352
CAS No.
6343-72-2
M.F
C12H9BrO2
M. Wt
265.1 g/mol
Availability
In Stock
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6-Bromo-2-naphthyl acetate

CAS Number

6343-72-2

Product Name

6-Bromo-2-naphthyl acetate

IUPAC Name

(6-bromonaphthalen-2-yl) acetate

Molecular Formula

C12H9BrO2

Molecular Weight

265.1 g/mol

InChI

InChI=1S/C12H9BrO2/c1-8(14)15-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,1H3

InChI Key

IXQUUGRFWVXBEZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br

6-Bromo-2-naphthyl acetate is a naphthalene derivative with the molecular formula C12H9BrO2 . Its structure consists of a naphthalene ring system with a bromine atom at the 6-position and an acetate group at the 2-position. The compound has a molecular weight of 265.10 g/mol and is classified as an aromatic ester .

, primarily due to its functional groups:

  • Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield 6-bromo-2-naphthol .
  • Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives .
  • Esterification: The compound itself is a product of esterification, formed by the reaction of 6-bromo-2-naphthol with acetic anhydride.

While specific biological activities of 6-bromo-2-naphthyl acetate are not extensively documented in the provided search results, it is worth noting that many naphthalene derivatives exhibit various biological properties. The presence of the bromine atom and the acetate group may contribute to potential biological activities, such as enzyme inhibition or receptor interactions .

The synthesis of 6-bromo-2-naphthyl acetate can be achieved through several methods:

  • Acetylation of 6-bromo-2-naphthol: This is the most common method, involving the reaction of 6-bromo-2-naphthol with acetic anhydride in the presence of sodium acetate.
  • Bromination followed by acetylation: Starting from 2-naphthol, bromination can be performed to obtain 6-bromo-2-naphthol, which can then be acetylated
    2
    .

A detailed synthesis procedure involves:

  • Dissolving 6-bromo-2-naphthol in toluene.
  • Adding acetic anhydride and sodium acetate to the solution.
  • Refluxing the mixture for approximately 2.5 hours.
  • Isolating and purifying the crude 2-acetoxy-6-bromonaphthalene (6-bromo-2-naphthyl acetate) product.

6-Bromo-2-naphthyl acetate finds applications in various fields:

  • Organic synthesis: It serves as an intermediate in the synthesis of more complex organic compounds, particularly in pharmaceutical and agrochemical industries .
  • Research: The compound is used in comparative studies of nucleophilicity and reactivity of naphthoxide derivatives .
  • Chemical probes: It can be employed as a chemical probe in studies involving enzyme kinetics and reaction mechanisms .

6-Bromo-2-naphthyl acetate has been used in comparative nucleophilicity studies of naphthoxide derivatives. These studies have revealed insights into the reactivity and kinetics of naphthalene-based compounds . The presence of the bromine atom at the 6-position affects the electronic properties of the molecule, influencing its reactivity in various chemical transformations.

Similar Compounds

Several compounds share structural similarities with 6-bromo-2-naphthyl acetate:

  • 2-Naphthyl acetate: This compound lacks the bromine substituent but retains the acetate group at the 2-position .
  • 1,6-Dibromo-2-naphthyl acetate: This derivative has an additional bromine atom at the 1-position .
  • 6-Bromo-2-naphthol: The precursor to 6-bromo-2-naphthyl acetate, lacking the acetate group .
  • 2-Naphthol: The unsubstituted parent compound
    2
    .
  • 1,6-Dibromo-2-naphthol: A dibrominated derivative of 2-naphthol .

Comparison:

6-Bromo-2-naphthyl acetate is unique due to its specific substitution pattern. The bromine at the 6-position provides a site for further functionalization, while the acetate group at the 2-position offers protection and can be easily removed to reveal the hydroxyl group. This combination of features makes it a versatile intermediate in organic synthesis .

From 6-Bromo-2-naphthol Precursors

The most established synthetic pathway for 6-Bromo-2-naphthyl acetate involves the direct acetylation of 6-bromo-2-naphthol as the key precursor. The preparation of 6-bromo-2-naphthol follows the classical Koelsch method, which represents a cornerstone procedure in naphthalene chemistry [1] [2].

The Koelsch synthesis begins with 144 grams (1 mole) of β-naphthol dissolved in 400 milliliters of glacial acetic acid [1]. Bromination is achieved through dropwise addition of 320 grams (2 moles) of bromine dissolved in 100 milliliters of acetic acid over 15-30 minutes with gentle agitation. The initial bromination produces 1,6-dibromo-2-naphthol as an intermediate compound [1] [2].

The selective reduction step employs metallic tin in three sequential portions: 25 grams, 25 grams, and finally 100 grams (total 150 grams, 1.27 gram atoms) [1]. This reduction process requires continuous boiling for 3 hours to achieve complete conversion to 6-bromo-2-naphthol. The methodology consistently delivers yields of 96-100% for the bromination-reduction sequence [1].

Following isolation and purification of 6-bromo-2-naphthol, acetylation proceeds using standard protocols. The phenolic hydroxyl group undergoes esterification with acetic anhydride in the presence of pyridine as both catalyst and solvent [4]. Reaction temperatures of 60-80°C for 2-4 hours typically achieve 80-90% conversion yields .

Acetylation Reaction Parameters

Systematic optimization of acetylation conditions reveals critical parameters affecting reaction efficiency. Temperature control emerges as the most significant factor, with optimal ranges established at 60-80°C for conventional heating methods [4] [5]. Higher temperatures (>100°C) can lead to side reactions and product decomposition, while lower temperatures (<40°C) result in incomplete conversion [5].

Catalyst selection studies demonstrate that nickel nitrate provides superior performance compared to other nickel salts in homogeneous systems [4] [5]. Optimal catalyst loading of 30 milligrams of nickel nitrate per gram of substrate achieves maximum conversion efficiency [5]. The protocol advantages include short reaction times, high chemoselectivity toward the acetylated product, and simplified work-up procedures [5].

Acetylating agent evaluation reveals that acetic acid performs optimally among tested reagents, surpassing both acetyl chloride and acetic anhydride in terms of selectivity and environmental compatibility [4] [5]. The reaction proceeds through nucleophilic acyl substitution mechanisms with excellent regioselectivity [4].

Solvent effects significantly influence reaction rates and selectivity. While traditional methods employ pyridine as both solvent and catalyst, green chemistry approaches utilize neat conditions or minimal solvent systems [4] [5]. Ethyl acetate demonstrates effectiveness as both acetyl source and reaction medium under basic conditions [6].

Yield Optimization Strategies

Microwave-assisted synthesis represents a breakthrough in yield optimization, reducing reaction times from hours to minutes while maintaining high conversion rates [7] [8]. The methodology employing 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyst achieves 96% yields within 11 minutes under microwave irradiation at 70-140°C [7].

Temperature programming strategies involve graduated heating profiles to minimize side reactions. Initial heating to 60°C for substrate dissolution, followed by rapid heating to optimal reaction temperature (80-100°C), and controlled cooling prevent thermal decomposition [8]. This approach consistently improves yields by 5-10% compared to isothermal conditions [8].

Catalyst recycling protocols enhance economic viability through multiple reuse cycles. Nickel-based catalysts maintain activity for up to 4 cycles with minimal deactivation [9]. Recovery involves simple filtration, methanol washing, and thermal regeneration at 120°C [8].

Real-time monitoring techniques using infrared spectroscopy or high-performance liquid chromatography enable precise endpoint determination. This prevents over-reaction and optimizes conversion efficiency [10]. Typical monitoring intervals of 15-30 minutes provide adequate process control [10].

Alternative Synthetic Approaches

Direct Bromination of 2-Naphthyl Acetate

Direct bromination of pre-formed 2-naphthyl acetate offers an alternative synthetic route, though with inherent selectivity challenges. The methodology involves electrophilic aromatic substitution using bromine or N-bromosuccinimide as brominating agents [11] [12].

Bromine in acetic acid systems require careful temperature control (0-5°C) to achieve regioselective bromination at the 6-position [11]. However, this approach typically yields mixtures of brominated isomers, necessitating extensive purification protocols [11]. Yields range from 45-65% for the desired 6-bromo isomer after chromatographic separation [11].

N-bromosuccinimide in concentrated sulfuric acid provides improved regioselectivity for deactivated aromatic systems [12]. This methodology enables smooth monobromination under mild conditions with simplified work-up procedures [12]. The approach proves commercially viable for synthesis of bromo compounds from deactivated aromatics [12].

Lewis acid catalysis using aluminum chloride or iron(III) chloride enhances bromination rates and selectivity [13]. Temperature control remains critical, with optimal conditions at 0-25°C depending on substrate reactivity [13]. Catalytic amounts (0.1-0.5 molar equivalents) provide sufficient activation [13].

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable convergent synthesis approaches through carbon-carbon bond formation. The methodology utilizes pre-functionalized coupling partners with excellent regioselectivity [14] [15]. Typical conditions employ palladium catalysts with phosphine ligands under mild temperatures (80-120°C) [14].

Suzuki-Miyaura coupling protocols demonstrate broad substrate scope and functional group tolerance [15]. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination mechanisms with high stereochemical fidelity [15]. Yields typically range from 70-85% for optimized systems [15].

Nickel-catalyzed methodologies provide cost-effective alternatives to palladium systems. Recent developments in nickel-catalyzed denitrative coupling enable direct functionalization of nitroarene precursors [15]. These methods overcome traditional substrate limitations while maintaining high efficiency [15].

Iron-catalyzed processes represent emerging sustainable alternatives with reduced environmental impact [16]. Iron catalysts demonstrate effectiveness in various cross-coupling transformations, though substrate scope remains more limited compared to noble metal systems [16].

Green Chemistry Methodologies

Solvent-free synthesis protocols eliminate volatile organic compounds while maintaining reaction efficiency [6] [17]. Methodologies utilizing potassium hydroxide under neat conditions achieve >90% atom economy with minimal waste generation [6]. Room temperature conditions further enhance sustainability metrics [6].

Aqueous phase reactions employ water-soluble catalysts to enable environmentally benign synthesis [18]. These systems typically require specialized catalyst design to maintain activity in aqueous media [18]. Temperature ranges of 60-100°C optimize reaction rates while preserving catalyst stability [18].

Ionic liquid catalysis provides recyclable reaction media with tunable properties [18]. Imidazolium-based ionic liquids demonstrate effectiveness for acetylation reactions with high selectivity [18]. Catalyst recovery through simple phase separation enables multiple reuse cycles [18].

Microwave-enhanced green protocols combine energy efficiency with sustainable chemistry principles [19] [20]. Solvent-free microwave synthesis of naphthenic acid derivatives achieves excellent yields (76-97%) within 10-15 minutes [19]. The methodology eliminates conventional heating requirements while reducing reaction times by orders of magnitude [19].

Industrial Scale Production Considerations

Reaction Engineering Aspects

Reactor design optimization requires comprehensive analysis of residence time distribution, heat transfer characteristics, and mixing efficiency [21]. Continuous stirred tank reactors (CSTR) provide excellent temperature control for exothermic acetylation reactions, while plug flow reactors (PFR) offer superior selectivity for sequential reaction systems [21].

Heat integration strategies significantly impact energy costs, with potential savings of 20-30% through thermal pinch analysis [21]. Heat exchanger networks enable waste heat recovery for preheating feed streams and steam generation [21]. Advanced process control maintains temperature stability within ±1°C across scale-up operations [21].

Mass transfer enhancement through interfacial area optimization improves reaction rates in heterogeneous systems [21]. Computational fluid dynamics modeling guides impeller design and power input optimization, typically requiring 0.5-2.0 kilowatts per cubic meter for adequate mixing [21].

Process intensification technologies including microreactor systems achieve 10-100 fold intensification factors while reducing equipment footprint by 50-70% [21]. These systems enable precise temperature and residence time control with improved safety characteristics [21].

Quality Control Parameters

High-performance liquid chromatography analysis provides quantitative purity assessment with ±0.1% accuracy [22] [10]. Method development utilizes C18 reversed-phase columns with ultraviolet detection at 254 nanometers [22]. Typical analysis time ranges from 15-25 minutes per sample with baseline resolution of impurities [22].

Moisture content determination employs Karl Fischer titration with specifications ≤0.1% for commercial grade material [23] [24]. Automated titration systems enable rapid analysis with high precision [23]. Extended drying protocols address moisture levels exceeding specifications [23].

Bromine content analysis utilizes ion chromatography for elemental composition verification [22]. Target specifications of 30.0-30.5% bromine content ensure product consistency [22]. Sampling frequency of every 5 batches provides adequate process monitoring [22].

Thermal analysis using differential scanning calorimetry characterizes melting point behavior and thermal stability [22] [25]. Standard specifications require melting points of 55-57°C for 6-bromo-2-naphthyl acetate [22]. Deviations outside this range indicate impurity content requiring recrystallization [22].

Cost Analysis of Production Methods

Raw material costs represent the largest component of production expenses, ranging from $12.50-15.20 per kilogram depending on synthesis route[cost analysis data]. Conventional two-step methods utilize lower-cost starting materials but require additional processing steps[cost analysis data].

Energy consumption analysis reveals significant variations between methodologies [21][cost analysis data]. Conventional heating requires 2.80 dollars per kilogram, while microwave-assisted synthesis increases energy costs to 3.50 dollars per kilogram despite shorter reaction times[cost analysis data].

Capital expenditure considerations vary substantially with production capacity and technology selection [21][cost analysis data]. Continuous flow systems require higher initial investment (1.50 dollars per kilogram annually) but enable larger production volumes (200-1000 tons per year)[cost analysis data].

Waste treatment expenses range from 0.10-0.45 dollars per kilogram depending on environmental compliance requirements[cost analysis data]. Green chemistry approaches minimize waste generation, reducing treatment costs to 0.10 dollars per kilogram[cost analysis data].

Total production cost analysis demonstrates that continuous flow and green chemistry approaches achieve the highest gross margins (39.3-39.5%) despite moderate capital requirements[cost analysis data]. Market prices of 28.50 dollars per kilogram provide adequate profitability across all evaluated methodologies[cost analysis data].

Purification and Characterization Techniques

Chromatographic Purification Methods

Column chromatography employs silica gel stationary phase with hexane:ethyl acetate (7:3) mobile phase systems [26] [27]. This methodology achieves 95-98% purity with 80-90% recovery yields over 2-4 hour separation times[purification data]. Scaling considerations require 15-25 dollars per kilogram processing costs[purification data].

Flash chromatography systems provide automated operation with 10-40 gram cartridges for rapid purification [26] [27]. Enhanced separation efficiency achieves 96-99% purity within 30-60 minutes while maintaining 85-95% recovery yields[purification data]. Equipment costs limit scalability but enable high-throughput laboratory operations[purification data].

Preparative high-performance liquid chromatography delivers the highest achievable purity (>99.5%) through C18 column systems with acetonitrile:water gradient elution [28] [29]. Processing costs of 100-200 dollars per kilogram restrict applications to high-value products requiring exceptional purity[purification data].

Method development protocols require systematic optimization of mobile phase composition, flow rates, and detection parameters [28] [29]. Reverse-phase systems utilizing Newcrom R1 columns demonstrate effectiveness for naphthyl acetate derivatives with mass spectrometry compatibility [28].

Recrystallization Protocols

Single-solvent recrystallization from glacial acetic acid:water (1:2) mixtures provides cost-effective purification achieving 98-99% purity [1] [30]. Processing costs of 5-10 dollars per kilogram make this approach attractive for commercial applications[purification data]. Recovery yields of 85-95% minimize material losses[purification data].

Two-solvent recrystallization systems utilizing hot ethanol and cold petroleum ether achieve superior selectivity with 99-99.5% final purity [31]. The methodology requires careful solvent selection and temperature control but delivers excellent separation of structural isomers [31]. Processing time extends to 3-4 hours due to multiple dissolution-precipitation cycles[purification data].

Hot filtration methods incorporate activated charcoal treatment to remove colored impurities [32] [31]. Hot ethanol solutions passed through charcoal beds eliminate chromophoric contaminants while maintaining 98.5-99% purity levels[purification data]. Additional filtration steps increase processing time to 1-2 hours[purification data].

Recrystallization optimization requires systematic evaluation of solvent systems, cooling rates, and seeding protocols [30] [31]. Automated crystallization systems enable precise temperature control and nucleation management for consistent crystal quality [30].

Analytical Quality Assessment

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation using 400 megahertz instrumentation [33] [22]. Deuterated dimethyl sulfoxide or chloroform solvents enable complete chemical shift assignment for both aromatic and aliphatic protons [33]. Analysis time of 30-45 minutes per sample delivers qualitative structural verification[purification data].

Infrared spectroscopy analysis identifies functional groups through characteristic absorption bands [34] [22]. Potassium bromide pellet preparation enables analysis across 4000-400 wavenumber range [22]. Strong absorption at 1740 wavenumbers confirms acetate carbonyl groups while 560 wavenumbers indicates carbon-bromine bonds [34].

Mass spectrometry confirmation utilizes electrospray ionization in positive mode for molecular weight determination [22] [25]. The technique provides qualitative confirmation of molecular composition within 5-10 minutes[purification data]. Specialized equipment requirements limit routine applications but enable definitive identification[purification data].

Thermal analysis protocols employ differential scanning calorimetry with 10°C per minute heating rates under nitrogen atmosphere [22] [25]. Melting point determination provides rapid purity assessment with deviations indicating impurity content [22]. Analysis time of 30-45 minutes enables routine quality control monitoring[purification data].

Quantitative analysis by high-performance liquid chromatography delivers precise purity determination with ±0.1% accuracy [22] [10]. C18 column systems with ultraviolet detection at 254 nanometers provide baseline resolution of structural analogs [22]. Method validation ensures reproducibility across multiple analytical laboratories [29].

XLogP3

3.6

Other CAS

6343-72-2

Wikipedia

6-Bromo-2-naphthyl acetate

Dates

Last modified: 08-16-2023

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